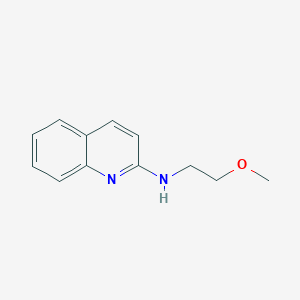
Tricreatine citrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricreatine citrate is a compound formed by the combination of creatine and citric acid. It is a 1:1 salt of creatine and citric acid, with two additional creatine molecules forming a complex with the 1:1 salt . This compound is commonly used as a dietary supplement, particularly in the sports nutrition market, due to its potential benefits in enhancing muscle performance and recovery .
準備方法
Synthetic Routes and Reaction Conditions: Tricreatine citrate is synthesized by reacting creatine with citric acid. The reaction involves the formation of a 1:1 salt of creatine and citric acid, followed by the addition of two more creatine molecules to form the final complex . The reaction is typically carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by mixing creatine monohydrate with citric acid in a specific ratio, followed by drying and milling to obtain a fine powder. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Tricreatine citrate undergoes various chemical reactions, including hydrolysis and complexation. It is relatively stable under normal conditions but can degrade to creatinine under certain conditions .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Complexation: It can form complexes with other molecules, enhancing its solubility and stability.
Major Products Formed:
科学的研究の応用
作用機序
Tricreatine citrate exerts its effects primarily through its role in cellular energy metabolism. Creatine is known to enhance the production of adenosine triphosphate (ATP), the primary energy currency of the cell. By increasing the availability of creatine, this compound helps to replenish ATP levels during high-intensity exercise, thereby enhancing muscle performance and reducing fatigue .
Molecular Targets and Pathways:
類似化合物との比較
- Creatine monohydrate
- Creatine pyruvate
- Creatine ethyl ester
- Creatine hydrochloride
特性
分子式 |
C18H35N9O13 |
|---|---|
分子量 |
585.5 g/mol |
IUPAC名 |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H8O7.3C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-7(4(5)6)2-3(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*2H2,1H3,(H3,5,6)(H,8,9) |
InChIキー |
ZRJUVYJRIFZJHD-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


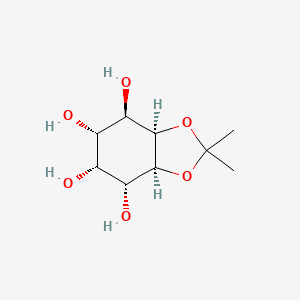
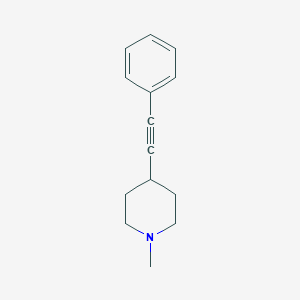
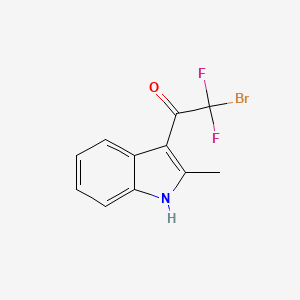
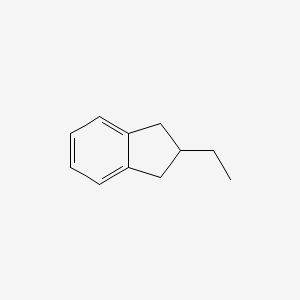
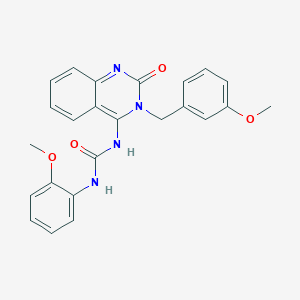
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)

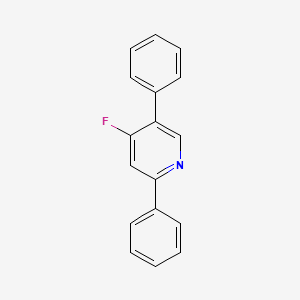

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)

